N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCIBERJKZYXCC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and cyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Oxidation: Thiophene oxides and cyclopropane derivatives.
Reduction: Thiophene-2-carbaldehyde and cyclopropanecarbohydrazide.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide. For instance, a series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant inhibition against various pathogens, including Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism involves the modulation of apoptotic pathways, which is crucial for cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively bind to proteins involved in cancer progression and microbial resistance, further supporting its therapeutic potential .
Synthesis of Novel Materials
This compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has enhanced the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of advanced materials for industrial uses .
Photovoltaic Applications
Research indicates that this compound can be used as a precursor in the fabrication of organic photovoltaic devices. Its unique electronic properties make it suitable for enhancing charge transport within organic solar cells, thus improving their efficiency .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university synthesized several derivatives of this compound and tested their antimicrobial activities against clinical isolates. The findings revealed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation, the anticancer efficacy of this compound was evaluated using MTT assays on various cancer cell lines. The results indicated that the compound induced significant cell death at concentrations as low as 10 µM, highlighting its potential as a lead compound in cancer therapy.
| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 16 | Antibacterial |
| Compound B | Candida albicans | 32 | Antifungal |
| Compound C | Escherichia coli | 32 | Antibacterial |
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action of N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide involves its interaction with biological molecules such as DNA and proteins. The compound can form coordination complexes with metal ions, which can then interact with DNA, leading to potential anticancer effects. Additionally, the thiophene ring can participate in electron transfer reactions, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The cyclopropane ring in the target compound introduces steric constraints absent in benzohydrazide (e.g., ) or adamantane-based derivatives (). This may affect binding interactions in biological systems .
- Substituent Effects : Thiophene enhances π-π stacking and electronic interactions, while hydroxyl () or nitro groups () modulate solubility and reactivity.
- Synthesis Yields : Ultrasound-assisted methods () achieve comparable yields (~90%) to conventional reflux, suggesting efficiency improvements .
Crystallographic and Spectroscopic Insights
- Crystal Packing : The target compound forms hydrogen bonds between the hydrazone N-H and carbonyl oxygen, stabilizing its lattice . Similar packing is observed in N′-(2-hydroxy-3-methoxybenzylidene) derivatives (), though methoxy groups introduce additional van der Waals interactions .
- Spectroscopic Profiles : IR and NMR data for the target compound align with typical carbohydrazide-hydrazones, showing C=N stretches at ~1600 cm⁻¹ and deshielded imine protons at δ 8.1–8.4 ppm . Deviations in adamantane derivatives () arise from their bulkier cores, shifting vibrational frequencies .
Computational and Thermodynamic Analyses
- Fukui Function Studies : For N′-[(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide (), electrophilic reactivity is localized at the thiophene sulfur and fluorophenyl ring, suggesting sites for electrophilic attack. The target compound’s cyclopropane may redistribute electron density, altering reactivity patterns .
- Thermodynamic Stability : Adamantane derivatives () exhibit high thermal stability due to their rigid framework, whereas the target compound’s cyclopropane ring strain (~27 kcal/mol) could lower decomposition thresholds .
Biological Activity
N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The molecular formula of this compound is . Its structure features a cyclopropane ring, a thiophene moiety, and a hydrazone linkage, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 194.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Purity | ≥ 95% |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In a study involving human breast cancer cells (MCF-7), this compound demonstrated dose-dependent cytotoxicity. The compound induced apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Animal models treated with this compound exhibited decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like penicillin.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects on MCF-7 cells were assessed using an MTT assay. The IC50 value was found to be 15 µM after 48 hours of treatment, demonstrating significant potential for further development as an anticancer therapeutic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways, promoting programmed cell death.
- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the optimal synthetic routes for N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide?
The synthesis typically involves a condensation reaction between cyclopropanecarbohydrazide and a thiophene-2-carbaldehyde derivative under reflux conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) are preferred to enhance reaction kinetics and yield .
- Temperature control : Reflux at 80–100°C for 4–6 hours ensures complete imine bond formation .
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid, piperidine) may accelerate the reaction .
Purification often involves recrystallization or column chromatography to isolate the product in >70% yield .
Q. How is the structural integrity of this compound validated?
Structural characterization employs:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Spectroscopic methods :
- NMR : Confirms the presence of the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and cyclopropane moiety (δ 1.2–1.8 ppm) .
- IR : Identifies C=N stretches (~1600 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
- Elemental analysis : Validates purity and stoichiometry .
Q. What preliminary biological activities have been reported?
While direct studies on this compound are limited, structurally related hydrazides exhibit:
- Antimicrobial activity : Inhibition of mycobacterial growth via interference with cell-wall synthesis .
- Anticancer potential : Modulation of epigenetic regulators (e.g., lysine-specific demethylases) in cancer cell lines .
Note: These findings are preliminary; targeted assays are needed to confirm activity for this specific derivative .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in synthesis?
The E/Z isomerism of the hydrazone bond is sensitive to:
- pH : Acidic conditions favor the E-isomer due to protonation of the imine nitrogen .
- Solvent polarity : Polar solvents stabilize the planar transition state, enhancing stereoselectivity .
- Substituent effects : Electron-withdrawing groups on the thiophene ring may stabilize specific conformers .
SC-XRD and NOESY NMR are critical for resolving stereochemical ambiguities .
Q. What contradictions exist in crystallographic data for this compound?
Discrepancies arise in:
- Hydrogen bonding networks : Variations in intermolecular interactions (e.g., N-H⋯O vs. N-H⋯S) due to solvent or crystallization conditions .
- Torsional angles : Differences in cyclopropane-thiophene dihedral angles (e.g., 5–15°) across studies, impacting molecular rigidity .
These inconsistencies highlight the need for standardized crystallization protocols and DFT-based conformational analysis .
Q. How can advanced spectroscopic methods resolve overlapping signals in characterization?
- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic protons in the thiophene ring and cyclopropane methylene groups .
- Dynamic NMR (DNMR) : Detects slow conformational exchange in the hydrazone moiety at variable temperatures .
- Mass spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula amid impurities .
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate trapping : Stabilize reactive intermediates (e.g., Schiff base) via low-temperature quenching .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) improve imine bond formation efficiency .
- In situ monitoring : Use FTIR or HPLC to track reaction progress and minimize side products .
Q. How do substituent modifications affect biological activity?
- Electron-withdrawing groups (e.g., Cl, F) : Enhance antimicrobial activity by increasing membrane permeability .
- Bulkier substituents : Reduce binding to compact enzyme active sites (e.g., demethylases) but may improve selectivity .
Structure-activity relationship (SAR) studies using halogenated or alkylated analogs are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
